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molecular formula C12H7ClN2O3 B3037821 (4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone CAS No. 62946-37-6

(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone

Cat. No. B3037821
M. Wt: 262.65 g/mol
InChI Key: WECWKOFCSFWMLD-UHFFFAOYSA-N
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Patent
US04026936

Procedure details

A solution of 27 g. (0.27 mol) of chromium trioxide in 250 ml. of water was added to a solution of 80 g. (0.266 mol) of 3-nitro-4-chlorophenyl-2-pyridyl methanol hydrochloride in 800 ml. of 75% acetic acid at 45° C. and the mixture was heated to 75° C. for 1 hr. The resulting dark green solution was poured into 3 liters of ice-water. The resulting product was filtered off, washed with water, dissolved in methylene chloride, dried with sodium sulfate and concentrated in vacuo to yield 2-(3-nitro-4-chlorobenzoyl)pyridine as white microneedles, mp. 98° -99° C. (cyclohexane).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-nitro-4-chlorophenyl-2-pyridyl methanol hydrochloride
Quantity
0.266 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
0.27 mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.Cl.[N+:3]([C:6]1[CH:7]=[C:8]([CH:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[OH:14])[CH:9]=[CH:10][C:11]=1[Cl:12])([O-:5])=[O:4]>[O-2].[O-2].[O-2].[Cr+6].C(O)(=O)C>[N+:3]([C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)=[O:14])([O-:5])=[O:4] |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
3-nitro-4-chlorophenyl-2-pyridyl methanol hydrochloride
Quantity
0.266 mol
Type
reactant
Smiles
Cl.[N+](=O)([O-])C=1C=C(C=CC1Cl)C(O)C1=NC=CC=C1
Step Three
Name
ice water
Quantity
3 L
Type
reactant
Smiles
Step Four
Name
Quantity
0.27 mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting product was filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=NC=CC=C2)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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